molecular formula C9H8N2O2S B1500373 5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one CAS No. 90417-42-8

5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B1500373
CAS No.: 90417-42-8
M. Wt: 208.24 g/mol
InChI Key: NZLDKDMKBXBAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Aminoacetyl)benzo[d]thiazol-2(3H)-one is a benzothiazole derivative characterized by a fused benzene-thiazole ring system with an aminoacetyl substituent at the 5-position. Benzothiazoles are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antidepressant, anticonvulsant, and receptor-targeting properties . The compound’s structure allows for interactions with central nervous system (CNS) receptors and enzymes, such as monoamine oxidases (MAOs), which are critical in neurotransmitter regulation . Its synthesis typically involves multi-step reactions, including cyclization and substitution processes, as seen in related benzo[d]thiazol-2(3H)-one derivatives .

Properties

IUPAC Name

5-(2-aminoacetyl)-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-4-7(12)5-1-2-8-6(3-5)11-9(13)14-8/h1-3H,4,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLDKDMKBXBAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)CN)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663286
Record name 5-(Aminoacetyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90417-42-8
Record name 5-(Aminoacetyl)-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neurology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its ability to interact with various biological targets. The presence of the aminoacetyl group enhances its solubility and bioavailability, potentially contributing to its pharmacological effects.

Anticancer Activity

Recent studies highlight the compound's promising anticancer properties:

  • Mechanisms of Action : The compound exhibits significant inhibitory activity against key tumor-related proteins, including tyrosine kinases such as CSF1R and EGFR. For instance, a derivative demonstrated an IC50 value of 1.4 nM against CSF1R, indicating potent activity in inhibiting tumor growth .
  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., A431, A549, H1299) revealed that the compound significantly inhibits cell proliferation and induces apoptosis at low micromolar concentrations .

Table 1: Anticancer Activity Overview

Target ProteinIC50 (nM)Cell Lines TestedEffect
CSF1R1.4PANC02Tumor growth inhibition
EGFR54.0HeLa, HCT-116Moderate suppressive activity
BCL-X LVariousMultipleInhibition of anti-apoptotic pathways

Neuropharmacological Effects

The compound also shows potential in neurological applications:

  • Anticonvulsant Activity : In animal models, derivatives of this compound have demonstrated anticonvulsant properties with ED50 values significantly lower than standard treatments like phenytoin. For example, one derivative showed an ED50 value of 15.4 mg/kg in the maximal electroshock seizure test .
  • Mechanism Insights : The antidepressant effects observed in certain derivatives may be linked to increased levels of serotonin and norepinephrine, suggesting a dual action on both seizure activity and mood regulation .

Table 2: Neuropharmacological Activity Overview

Activity TypeED50 (mg/kg)Standard Comparison
Anticonvulsant15.4Phenytoin (6.9)
AntidepressantN/AFluoxetine

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • Substituent Effects : Modifications on the benzothiazole ring can significantly alter biological activity. For example, introducing electron-withdrawing groups has been shown to enhance anticancer potency while maintaining acceptable toxicity profiles .
  • Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic contacts play a vital role in binding affinity to target proteins, emphasizing the importance of structural modifications that enhance lipophilicity without compromising solubility .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the potential of 5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one derivatives as anticonvulsants.

  • Mechanism of Action : The compound exhibits anticonvulsant effects through modulation of neurotransmitter systems, particularly by affecting GABAergic and glutamatergic pathways.
  • Case Study : In a study evaluating various derivatives, compounds with similar structures demonstrated significant protective indices in maximal electroshock seizure (MES) tests, with some showing ED50 values significantly lower than standard medications like phenytoin and carbamazepine .

Anticancer Properties

The anticancer potential of this compound has been investigated across multiple cancer cell lines.

  • Cell Line Studies : Compounds derived from this scaffold were tested against lung cancer (A549) and breast cancer (MCF-7) cell lines, showing promising antiproliferative activity. The mechanism often involves the inhibition of key enzymes like PI3K and mTOR, which are crucial for cancer cell survival and proliferation .
  • Research Findings : A specific derivative exhibited IC50 values in the micromolar range, indicating potent activity against cancer cells. The structural modifications on the benzothiazole ring were found to enhance anticancer efficacy through improved binding interactions with target proteins .

Acetylcholinesterase Inhibition

Another significant application of this compound is its role as an acetylcholinesterase inhibitor, which has implications for treating neurodegenerative diseases like Alzheimer's.

  • Inhibitory Activity : Compounds containing this moiety have shown excellent inhibitory activity against acetylcholinesterase, with some derivatives achieving IC50 values as low as 2.7 µM .
  • Computational Studies : Molecular docking studies have elucidated the binding interactions of these compounds with the active site of acetylcholinesterase, providing insights into their mechanism of action and potential for further development as therapeutic agents for cognitive disorders .

Summary Table of Applications

ApplicationKey FindingsReferences
Anticonvulsant ActivitySignificant protective indices in MES tests; lower ED50 than standard drugs ,
Anticancer PropertiesPotent activity against A549 and MCF-7 cell lines; inhibition of PI3K/mTOR ,
Acetylcholinesterase InhibitionStrong AChE inhibitory activity; promising for Alzheimer's treatment

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Substituent Effects on Receptor Binding and Selectivity

Key Findings from Structure-Activity Relationship (SAR) Studies ():

  • Linker Length : Short-chain analogs (e.g., compounds 5a and 5b ) exhibit high α1-adrenergic receptor affinity (Ki = 4.1 nM and 3.2 nM) with moderate α2 selectivity (43- and 31-fold, respectively).
  • Acyl/alkyl Substitution : Propionyl-substituted analogs (e.g., 8a ) show enhanced α1 affinity (Ki = 4.5 nM) and selectivity. Position matters: 6-propionyl substitution slightly improves α1 affinity compared to 5-substitution.
  • Ring Size : Expanding the cycloalkylamine ring (e.g., 5f ) retains α1 affinity (Ki = 9.7 nM) but eliminates α2 binding (Ki = 716 nM). Smaller rings reduce α2 selectivity.

Table 1: Receptor Affinity of Selected Benzo[d]thiazol-2(3H)-one Derivatives

Compound Substituent α1 Ki (nM) α2 Ki (nM) Selectivity (α1/α2)
5a Short-chain linker 4.1 176 43-fold
5b Short-chain linker 3.2 99 31-fold
8a 6-Propionyl 4.5 198 44-fold
5f Expanded ring 9.7 716 74-fold
Positional and Electronic Effects of Substituents

Halogen Substituents ():

  • Fluorine : Activity order: 3-F > 4-F > 2-F (e.g., 3d > 3c > 3b ).
  • Chlorine : 3-Cl > 4-Cl > 2-Cl (e.g., 3g > 3f > 3e ).
  • Bromine : 3-Br > 4-Br > 2-Br (e.g., 3j > 3i > 3h ).

Electron-Withdrawing vs. Electron-Donating Groups ():

  • Electron-withdrawing groups (EWGs) : –CF3-substituted compounds (3m , 3n ) show antidepressant activity, likely due to enhanced metabolic stability.
  • Electron-donating groups (EDGs) : Activity order: 3,5-(CH3)2 > 4-OCH3 > 4-CH3 > 3,5-(OCH3)2 (e.g., 3o–3r ).

Table 2: Antidepressant Activity of Halogenated Derivatives in FST

Compound Substituent Immobility Time Reduction (%)
3d 3-F 62%
3c 4-F 55%
3g 3-Cl 58%
3m 4-CF3 60%
Pharmacokinetic and Physicochemical Comparisons
  • Hydroxyethyl Substituents () : 3-(2-Hydroxyethyl) derivatives (CAS 21344-50-3) may enhance solubility, balancing bioavailability and receptor binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one
Reactant of Route 2
5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.